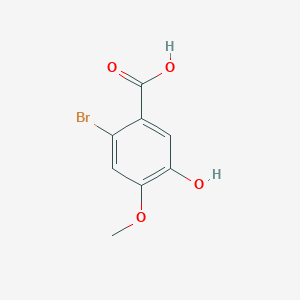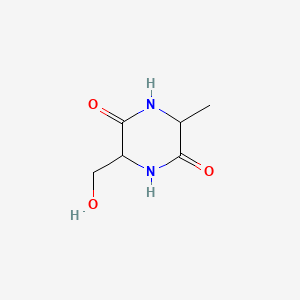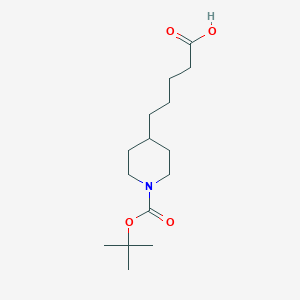![molecular formula C12H22O2Si B1148818 (5-BICYCLO[2.2.1]HEPT-2-ENYL)METHYLDIETHOXYSILANE CAS No. 113276-73-6](/img/no-structure.png)
(5-BICYCLO[2.2.1]HEPT-2-ENYL)METHYLDIETHOXYSILANE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bicyclo[2.2.1]hept-2-enyl)methyldiethoxysilane, also known as 5-BEDMS, is an organosilicon compound used in the synthesis of a wide range of products. It is a versatile building block for the synthesis of polymers and other materials with unique properties. 5-BEDMS is also used in the synthesis of pharmaceuticals, nutraceuticals, and other biochemicals. In addition, it is used in the production of a variety of industrial chemicals. 5-BEDMS has many advantages over other organosilicon compounds, making it an attractive choice for scientists and engineers.
Scientific Research Applications
Polymerization Applications
Palladium-Catalyzed Polymerization : Research demonstrates the application of palladium(II) catalysts, including (η3-Allyl)palladium(II), in the polymerization of norbornene derivatives, a class to which (5-BICYCLO[2.2.1]HEPT-2-ENYL)METHYLDIETHOXYSILANE belongs. These catalysts are used for producing cycloaliphatic polyolefins with functional groups, showing potential in the development of specialized polymers (Mathew et al., 1996).
Alicyclic Polymers for Photolithography : Another study discusses the synthesis of alicyclic polymers designed for 193 nm photoresist materials, which could include derivatives of this compound. These resins, derived from ring-opening metathesis polymerization, are significant for the production of high-performance photolithographic materials (Okoroanyanwu et al., 1998).
Chemical Reactions and Synthesis
Reactions with Palladium Compounds : The reaction of palladium 1,5-cyclooctadiene alkyl chloride with norbornene derivatives, including those similar to this compound, is crucial for understanding metal-catalyzed addition polymerization of functionalized norbornenes (Kang & Sen, 2004).
Synthesis of Bifunctional Monomers : A study on the synthesis of bifunctional monomers from L-lactide, which involves reactions with norbornene derivatives, highlights the importance of such derivatives in creating novel polymers with enhanced properties (Jing & Hillmyer, 2008).
Material Science Applications
Pyrolysis Studies : Pyrolysis-mass spectrometry and microwave spectroscopy studies of bicyclo[2.2.1]hept-2-ene and its derivatives, similar to this compound, provide insights into their thermal decomposition, crucial for understanding their behavior under high-temperature conditions (Sakaizumi et al., 1997).
Supercritical Carbon Dioxide Polymerization : The synthesis of a siloxane-based stabilizer for polymerization in supercritical carbon dioxide, using norbornene derivatives as a monomer, showcases the potential of such derivatives in creating environmentally friendly polymerization processes (Giles & Howdle, 2001).
Safety and Hazards
“(5-BICYCLO[2.2.1]HEPT-2-ENYL)METHYLDIETHOXYSILANE” is a combustible liquid that causes serious eye irritation . Protective clothing, gloves, and eye/face protection should be worn when handling this substance. Contact with skin and eyes should be avoided, and formation of dust and aerosols should be prevented .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (5-BICYCLO[2.2.1]HEPT-2-ENYL)METHYLDIETHOXYSILANE involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "Cyclohexene", "Acetic anhydride", "Bromine", "Methyldiethoxysilane", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Magnesium sulfate" ], "Reaction": [ "Step 1: Bromination of cyclohexene with bromine in acetic anhydride to form 5-bromo-bicyclo[2.2.1]hept-2-ene.", "Step 2: Treatment of 5-bromo-bicyclo[2.2.1]hept-2-ene with sodium hydroxide to form 5-hydroxy-bicyclo[2.2.1]hept-2-ene.", "Step 3: Protection of the hydroxyl group in 5-hydroxy-bicyclo[2.2.1]hept-2-ene with methyldiethoxysilane in the presence of hydrochloric acid to form (5-hydroxy-bicyclo[2.2.1]hept-2-enyl)methyldiethoxysilane.", "Step 4: Dehydration of (5-hydroxy-bicyclo[2.2.1]hept-2-enyl)methyldiethoxysilane with sodium bicarbonate to form (5-BICYCLO[2.2.1]HEPT-2-ENYL)METHYLDIETHOXYSILANE.", "Step 5: Purification of the product by drying over magnesium sulfate." ] } | |
| 113276-73-6 | |
Molecular Formula |
C12H22O2Si |
Molecular Weight |
226.38738 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl (1R*,2R*,4S*,5S*)-4-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1148735.png)
![1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B1148738.png)




![1-Naphthalen-1-yloxy-3-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethylamino]propan-2-ol;hydrochloride](/img/structure/B1148753.png)
![6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1148755.png)
